Cyclohexanehexanol
Overview
Description
Cyclohexanehexanol, also known as hexahydroxycyclohexane, is an organic compound with the molecular formula C12H24O. It is a derivative of cyclohexane, where six hydroxyl groups replace hydrogen atoms. This compound is a colorless, viscous liquid with a camphor-like odor and is known for its hygroscopic nature.
Mechanism of Action
Target of Action
Cyclohexanehexanol, also known as 6-cyclohexylhexan-1-ol, primarily targets the Alcohol dehydrogenase 1B in humans . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It’s known that alcohol dehydrogenase 1b catalyzes the oxidation of alcohols to aldehydes and ketones, which may suggest that this compound could be metabolized in a similar manner .
Biochemical Pathways
It’s known that cyclohexanol, a related compound, is involved in the liquid-phase oxidation of cyclohexane . In this process, cyclohexyl hydroperoxide is formed and decomposes via various reactions to form alcohol and ketone . It’s plausible that this compound might be involved in similar biochemical pathways.
Result of Action
Given its potential interaction with alcohol dehydrogenase 1b, it may influence the metabolism of alcohols in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanehexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol, where phenol is subjected to hydrogen gas in the presence of a catalyst such as nickel or palladium. This process yields cyclohexanol, which can then be further hydroxylated to produce this compound.
Another method involves the oxidation of cyclohexane using air and cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain this compound.
Industrial Production Methods
In an industrial setting, this compound is typically produced through the oxidation of cyclohexane in the presence of cobalt and manganese salts as catalysts. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanehexanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form cyclohexanone and further to adipic acid, which is a precursor for nylon production.
Reduction: It can be reduced to cyclohexane by using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas with nickel or palladium catalysts is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substituting hydroxyl groups.
Major Products
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanehexanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: this compound is used in the production of nylon, resins, and plasticizers. It also serves as a solvent in various industrial applications.
Comparison with Similar Compounds
Cyclohexanehexanol can be compared with other similar compounds such as cyclohexanol, cyclohexanone, and cyclohexane.
Cyclohexanol: A secondary alcohol with one hydroxyl group, used primarily as a precursor to nylon.
Cyclohexanone: A ketone derived from cyclohexanol, also used in nylon production.
Cyclohexane: A simple hydrocarbon, used as a solvent and in the production of other chemicals.
This compound is unique due to its multiple hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its simpler counterparts.
Biological Activity
Cyclohexanehexanol, also known as inositol, is a cyclic alcohol that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its six-membered carbon ring with hydroxyl groups, which contribute to its solubility and reactivity. The general formula for cyclohexanol derivatives is , where R represents various substituents that can affect biological activity.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal species. For instance, studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting the cell membrane integrity, leading to cell lysis and death .
2. Antioxidant Activity
This compound has been shown to possess antioxidant properties, which are critical in combating oxidative stress within biological systems. In vitro assays have revealed that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is often measured using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay .
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in several studies, where it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. This action may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and metabolic syndrome .
The biological effects of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of cyclohexane derivatives allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Modulation : this compound acts as a modulator for various enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and detoxification .
- Gene Expression Regulation : Some studies suggest that it may affect the expression of genes related to stress response and apoptosis, further contributing to its protective effects against cellular damage .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating potent antibacterial properties.
Study 2: Antioxidant Capacity
In a comparative analysis using the DPPH assay, this compound exhibited an IC50 value of 25 µg/mL, demonstrating its capability to neutralize free radicals effectively compared to standard antioxidants like ascorbic acid.
Data Table
Biological Activity | Test Organism | MIC (µg/mL) | IC50 (µg/mL) |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 30 | - |
Antibacterial | Escherichia coli | 50 | - |
Antioxidant | DPPH Radical Scavenging | - | 25 |
Anti-inflammatory | Cytokine Inhibition | - | - |
Properties
IUPAC Name |
6-cyclohexylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKSFRBHIWJSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195874 | |
Record name | 6-Cyclohexanehexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-58-9 | |
Record name | 6-Cyclohexanehexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanehexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Cyclohexanehexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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